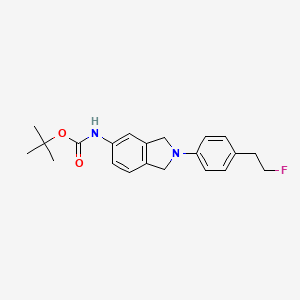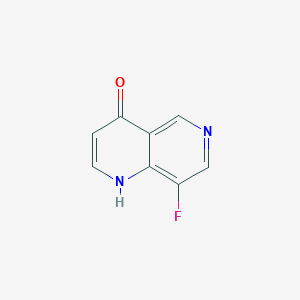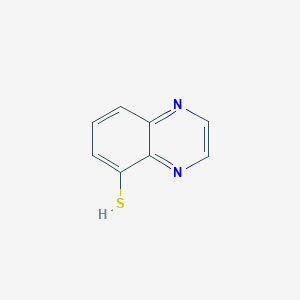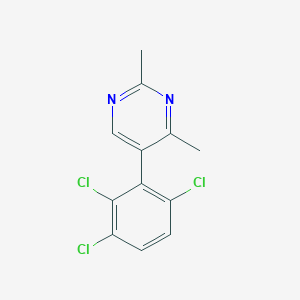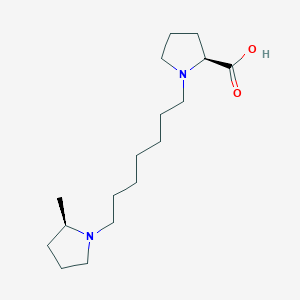
(S)-1-(7-((R)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a heptyl chain and a carboxylic acid group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a nucleophilic substitution reaction using a heptyl halide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols and aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives of the heptyl chain.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound can be used to study the interactions between chiral molecules and biological systems. It may serve as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the production of chiral catalysts and ligands. Its unique structure makes it suitable for applications in material science, such as the development of novel polymers and coatings.
作用機序
The mechanism of action of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the heptyl chain can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- ®-1-(7-((S)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- (S)-1-(7-(®-2-Ethylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a pyrrolidine ring and a heptyl chain. This combination of structural features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C17H32N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
(2S)-1-[7-[(2R)-2-methylpyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H32N2O2/c1-15-9-7-13-18(15)11-5-3-2-4-6-12-19-14-8-10-16(19)17(20)21/h15-16H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChIキー |
PDHKULRSJGTURA-CVEARBPZSA-N |
異性体SMILES |
C[C@@H]1CCCN1CCCCCCCN2CCC[C@H]2C(=O)O |
正規SMILES |
CC1CCCN1CCCCCCCN2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
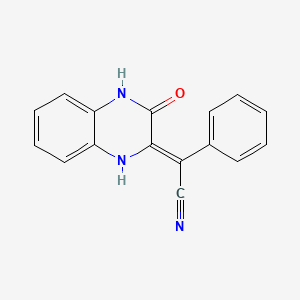
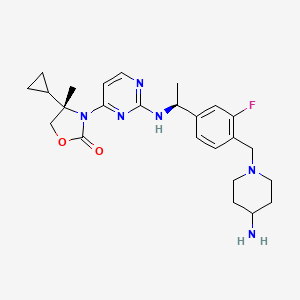
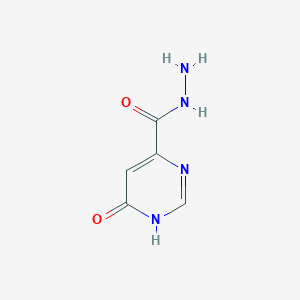
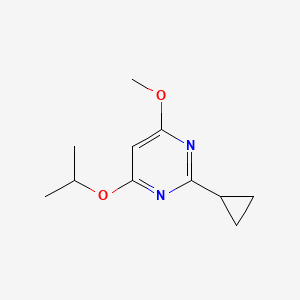
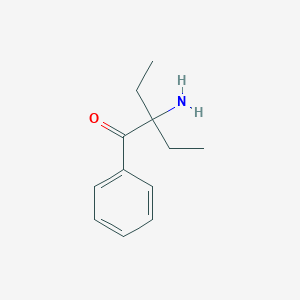

![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

